

The Dawn of a Veterinary Staple: The Initial Discovery and Synthesis of Enrofloxacin

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Compound of Interest

Compound Name: *Enrofloxacin*

Cat. No.: *B064325*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enrofloxacin, a second-generation fluoroquinolone, marked a significant advancement in veterinary medicine, offering broad-spectrum antibacterial activity against a wide range of pathogens. Its discovery and development in the early 1980s by researchers at Bayer AG provided veterinarians with a powerful new tool to combat bacterial infections in animals. This technical guide delves into the core aspects of enrofloxacin's initial discovery, its first chemical synthesis, and its early antibacterial profile, providing detailed experimental protocols and data for scientific and research purposes.

The Genesis of Enrofloxacin: A Bayer Innovation

Enrofloxacin was first synthesized in 1983 by Dr. Klaus Grohe and Dr. H.J. Zeiler at the Bayer AG laboratories in Germany.^[1] Their work was part of a broader research program focused on the development of new quinolone carboxylic acid derivatives with potent antibacterial activity. The key innovation that led to the synthesis of enrofloxacin and other related fluoroquinolones was the "Grohe process," a novel method for the synthesis of the quinolone core structure developed by Dr. Grohe in 1975.

The initial synthesis of enrofloxacin is described in a patent filed by Bayer AG in 1981 and published in 1983. This patent, DE3142854A1, laid the groundwork for a new class of highly

effective veterinary antibiotics. The commercial product, Baytril®, was introduced to the market in 1988.^[2]

The Pioneering Synthesis: A Detailed Experimental Protocol

The initial synthesis of enrofloxacin, as inferred from the examples in the foundational Bayer patent (DE3142854A1), involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. The following is a representative experimental protocol for the synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (enrofloxacin).

Experimental Protocol: Synthesis of Enrofloxacin

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This intermediate is a key building block for enrofloxacin. The synthesis, as described in the patent, involves the reaction of a substituted benzoylacetate with an orthoformate and cyclopropylamine, followed by cyclization.

- Reactants:
 - Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate
 - Base (e.g., potassium carbonate)
 - Solvent (e.g., dimethylformamide)
- Procedure:
 - A mixture of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate and potassium carbonate in dimethylformamide is heated.
 - The reaction mixture is stirred at an elevated temperature for several hours to facilitate the intramolecular cyclization.

- After cooling, the mixture is poured into water and acidified to precipitate the product.
- The crude product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Enrofloxacin)

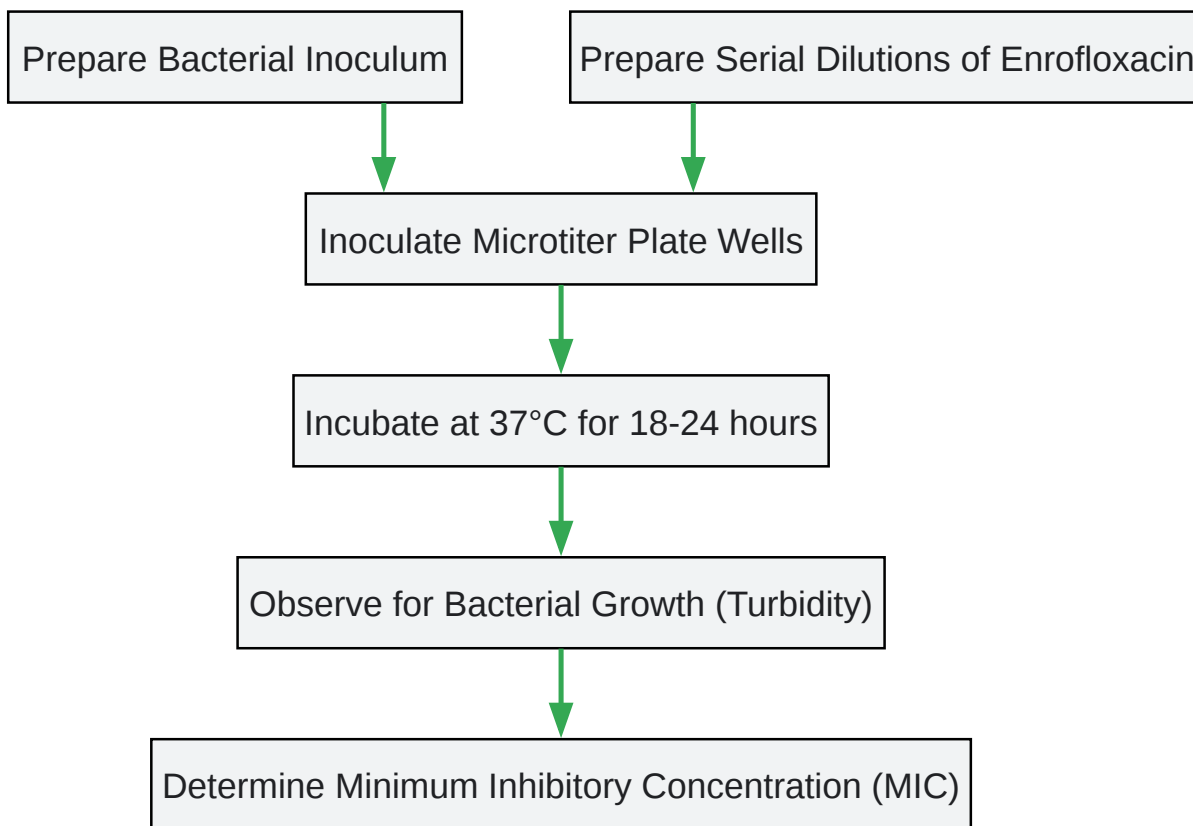
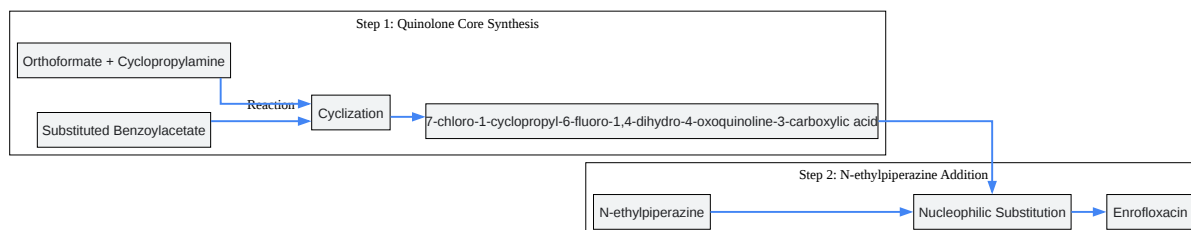
This final step involves the nucleophilic substitution of the chlorine atom at the 7-position of the quinolone ring with N-ethylpiperazine.

- Reactants:
 - 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
 - N-ethylpiperazine
 - Solvent (e.g., pyridine or dimethyl sulfoxide)
- Procedure:
 - A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of N-ethylpiperazine in a high-boiling polar solvent like pyridine or DMSO is heated.
 - The reaction is typically carried out at a temperature range of 120-140°C for several hours.
 - After the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is treated with water, and the pH is adjusted to precipitate the crude enrofloxacin.
 - The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Parameter	Value
Melting Point	219-221 °C[2]
Molecular Formula	C ₁₉ H ₂₂ FN ₃ O ₃
Molar Mass	359.40 g/mol

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.



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- 2. Enrofloxacin - Wikipedia [en.wikipedia.org]
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